Conotoxin GI

Description

Properties

IUPAC Name |

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQNJQRLCOOSR-NAKBKFBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N20O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76862-65-2 | |

| Record name | Conotoxin GI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Characterization of α-Conotoxin GI: A Technical Guide for Researchers

Introduction: The Venomous Architect of Neuromuscular Blockade

The marine cone snail, Conus geographus, is a master of chemical warfare, employing a sophisticated venom cocktail to rapidly paralyze its prey. This venom is a complex library of neuroactive peptides, known as conotoxins, which have evolved to target specific ion channels and receptors with remarkable precision and potency. Among the first and most studied of these is α-conotoxin GI, a peptide that has become a cornerstone for understanding the structure and function of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, structural elucidation, and mechanism of action of α-conotoxin GI. Furthermore, it offers detailed, field-proven protocols for key experimental workflows, from venom extraction to synthetic production and functional analysis, empowering researchers to harness the potential of this remarkable molecule. The pioneering work of scientists like Lourdes J. Cruz and Baldomero M. Olivera laid the foundation for conotoxin research, transforming these deadly toxins into invaluable tools for neuroscience and drug discovery.[1][2][3][4][5][6][7][8]

Part 1: From Venom to Vial - The Journey of α-Conotoxin GI Discovery and Isolation

The initial discovery of α-conotoxin GI stemmed from efforts to identify the lethal components of C. geographus venom.[5] Early studies revealed that the venom caused rapid paralysis by blocking neuromuscular transmission.[9] This led to the purification and characterization of a myotoxin, later identified as a mixture of α-conotoxins GI and GII.[8]

Venom Extraction from Conus geographus

The primary source of native conotoxins is the venom duct of the cone snail. The extraction process is a critical first step that requires careful handling of the venomous snails.

Protocol 1: Venom Duct Extraction

Causality Behind Experimental Choices: This protocol aims to maximize the yield of crude venom while minimizing degradation of the peptides. The use of an acetonitrile/water solution with trifluoroacetic acid (TFA) serves to precipitate larger proteins and inhibit protease activity, thereby preserving the integrity of the smaller conotoxins.[1][10]

Methodology:

-

Specimen Handling: Anesthetize the Conus geographus specimen by immersion in a magnesium chloride solution isotonic to seawater. This relaxes the snail, facilitating the dissection.

-

Dissection: Carefully dissect the venom duct, a long, convoluted tube, from the snail's body. The venom is a milky fluid contained within this duct.

-

Extraction: Immediately place the dissected venom duct in a pre-chilled microcentrifuge tube containing an extraction solution of 30% acetonitrile in deionized water with 0.1% TFA.[10]

-

Homogenization: Homogenize the tissue using a micro-pestle or sonicator on ice to release the venom peptides into the solution.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude venom extract.

-

Lyophilization: Lyophilize the supernatant to obtain a stable, powdered form of the crude venom, which can be stored at -20°C or below for long-term use.

Purification of α-Conotoxin GI by High-Performance Liquid Chromatography (HPLC)

Fractionation of the crude venom is essential to isolate individual conotoxins. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose, separating peptides based on their hydrophobicity.

Protocol 2: RP-HPLC Purification of α-Conotoxin GI

Causality Behind Experimental Choices: A multi-step HPLC approach is employed to achieve high purity. An initial size-exclusion chromatography step can be used to separate peptides by size, followed by one or more rounds of RP-HPLC with different gradient conditions to resolve peptides with similar hydrophobicities. The use of a C18 column is standard for peptide purification, and the acetonitrile/water/TFA mobile phase system provides excellent resolution and volatility for subsequent sample analysis.[1][8][10][11]

Methodology:

-

Sample Preparation: Reconstitute the lyophilized crude venom in a minimal volume of buffer A (0.1% TFA in deionized water).

-

Initial Fractionation (Optional but Recommended):

-

Inject the reconstituted venom onto a size-exclusion chromatography (SEC) column to separate peptides based on their molecular weight.

-

Collect fractions and assay for biological activity (e.g., mouse bioassay or in vitro receptor binding) to identify fractions containing α-conotoxins.

-

-

First Pass RP-HPLC:

-

Inject the active fraction(s) from SEC (or the crude venom) onto a semi-preparative C18 RP-HPLC column (e.g., 10 x 250 mm).

-

Elute the peptides using a linear gradient of buffer B (0.1% TFA in acetonitrile) against buffer A. A typical gradient might be 5-60% buffer B over 60 minutes at a flow rate of 2-4 mL/min.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peaks.

-

-

Second Pass RP-HPLC (Purity Refinement):

-

Lyophilize the fractions containing the peak of interest.

-

Reconstitute the sample in buffer A and inject it onto an analytical C18 RP-HPLC column (e.g., 4.6 x 250 mm).

-

Elute with a shallower gradient of buffer B (e.g., a 1% per minute increase) to achieve higher resolution.

-

Collect the purified peak corresponding to α-Conotoxin GI.

-

-

Purity and Identity Confirmation:

-

Assess the purity of the final fraction by analytical RP-HPLC (should be ≥95%).

-

Confirm the identity of the purified peptide by mass spectrometry to ensure the molecular weight matches that of α-Conotoxin GI.

-

Caption: Workflow for the purification of α-Conotoxin GI from crude venom.

Part 2: Deciphering the Molecular Architecture of α-Conotoxin GI

The biological activity of α-conotoxin GI is intimately linked to its unique three-dimensional structure, which is dictated by its amino acid sequence and the connectivity of its disulfide bonds.

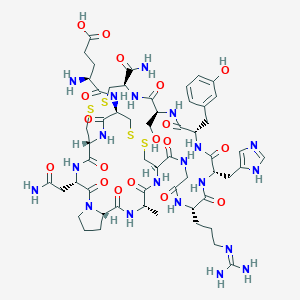

Primary Structure and Key Properties

α-Conotoxin GI is a 13-amino acid peptide with the sequence Glu-Cys-Cys-Asn-Pro-Ala-Cys-Gly-Arg-His-Tyr-Ser-Cys-NH2.[12] The C-terminus is amidated, a common post-translational modification in conotoxins that often enhances biological activity and stability.[11] The peptide contains two disulfide bonds that create a rigid, compact structure.

| Property | Value | Reference |

| Amino Acid Sequence | ECCNPACGRHYSC-NH2 | [12] |

| Molecular Weight | 1437.61 Da | [12] |

| Disulfide Bridges | Cys2-Cys7, Cys3-Cys13 | [13][14] |

| Cysteine Framework | I (C-C-C-C) | [11] |

| 3D Structure | Distorted 310 helix | [14] |

| Target | Muscle-type nAChR | [9][12] |

Structural Elucidation Methodologies

The determination of the primary sequence and disulfide bond connectivity of α-conotoxin GI involved a combination of classical and modern analytical techniques.

Protocol 3: Edman Degradation for N-terminal Sequencing

Causality Behind Experimental Choices: Edman degradation is a powerful method for determining the N-terminal amino acid sequence of a peptide.[5][6][15] It involves the sequential removal and identification of amino acids from the N-terminus. This method was crucial in the initial characterization of many conotoxins.[3]

Methodology:

-

Sample Preparation: A purified sample of α-conotoxin GI (typically 10-100 picomoles) is loaded onto a protein sequencer.

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid.

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with an aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known PTH-amino acid standards.

-

Cycle Repetition: The shortened peptide is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Protocol 4: Mass Spectrometry for Molecular Weight and Disulfide Bond Analysis

Causality Behind Experimental Choices: Mass spectrometry is an indispensable tool for confirming the molecular weight of the intact peptide and for determining the connectivity of its disulfide bonds. By comparing the mass of the native peptide with the reduced and alkylated peptide, the number of disulfide bonds can be confirmed. Fragmentation analysis (MS/MS) of the native and partially reduced peptide can then be used to pinpoint the specific cysteine pairings.[13][16]

Methodology:

-

Intact Mass Analysis:

-

Analyze the purified native α-conotoxin GI using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to determine its monoisotopic mass.

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds of the peptide using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylate the resulting free thiol groups with an alkylating agent like iodoacetamide to prevent re-oxidation.

-

Analyze the reduced and alkylated peptide by mass spectrometry. The mass increase will correspond to the number of cysteine residues and thus the number of disulfide bonds.

-

-

Disulfide Bridge Mapping (Partial Reduction and Alkylation):

-

Partially reduce the native peptide under controlled conditions to generate a mixture of peptides with one disulfide bond intact.

-

Alkylate the free thiols with a specific alkylating agent (e.g., iodoacetamide).

-

Further reduce the remaining disulfide bond and alkylate with a different alkylating agent (e.g., N-ethylmaleimide).

-

Digest the differentially alkylated peptide with a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by LC-MS/MS to identify the linked cysteine residues.

-

Part 3: Unraveling the Mechanism of Action at the Nicotinic Acetylcholine Receptor

α-Conotoxin GI exerts its paralytic effect by acting as a competitive antagonist at the muscle-type nicotinic acetylcholine receptor (nAChR).[9][12] This receptor is a ligand-gated ion channel crucial for synaptic transmission at the neuromuscular junction.

Molecular Target and Binding Site

The muscle-type nAChR is a pentameric protein composed of two α1 subunits, one β1, one δ, and one γ (in embryonic) or ε (in adult) subunit. There are two acetylcholine binding sites located at the α1/δ and α1/γ (or α1/ε) subunit interfaces. α-Conotoxin GI exhibits a remarkable selectivity, binding with much higher affinity to the α1/δ interface.[9][12] This selective antagonism prevents acetylcholine from binding and activating the receptor, thereby blocking neuromuscular transmission and leading to muscle paralysis.

Caption: Mechanism of α-Conotoxin GI at the neuromuscular junction.

Functional Characterization: Receptor Binding and Activity Assays

The interaction of α-conotoxin GI with the nAChR can be quantitatively assessed using various in vitro and in vivo assays.

Protocol 5: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

Causality Behind Experimental Choices: Xenopus oocytes are a robust and widely used expression system for ion channels.[2] By injecting cRNA encoding the nAChR subunits, the receptors are expressed on the oocyte membrane. The TEVC technique allows for the precise measurement of ion currents through these channels in response to agonist application, and the inhibitory effect of antagonists like α-conotoxin GI can be accurately quantified.[7]

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Culture the oocytes in a suitable medium (e.g., ND96).

-

-

cRNA Injection:

-

Inject a mixture of cRNAs encoding the α1, β1, δ, and γ/ε subunits of the muscle-type nAChR into the cytoplasm of the oocytes.

-

Incubate the oocytes for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

-

Agonist Application and Inhibition Measurement:

-

Apply a sub-maximal concentration of acetylcholine (ACh) to elicit an inward current.

-

After a stable baseline response is established, co-apply varying concentrations of α-conotoxin GI with the ACh.

-

Measure the reduction in the ACh-evoked current in the presence of the conotoxin.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the α-conotoxin GI concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the IC50 value (the concentration of toxin that inhibits 50% of the maximal response).

-

Part 4: Synthesis and Therapeutic Potential

The limited availability of native conotoxins and the desire to probe structure-activity relationships have driven the development of methods for their chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS) of α-Conotoxin GI

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like α-conotoxin GI.[2][3][4][17][18]

Protocol 6: Fmoc-Based Solid-Phase Peptide Synthesis of α-Conotoxin GI

Causality Behind Experimental Choices: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is widely used for SPPS due to its milder deprotection conditions compared to Boc chemistry. The choice of protecting groups for the cysteine residues is critical for achieving the correct disulfide bond formation. Orthogonal protecting groups (e.g., Trt and Acm) allow for the sequential and regioselective formation of the two disulfide bonds.[17]

Methodology:

-

Resin Preparation: Start with a Rink amide resin to generate the C-terminally amidated peptide.

-

Peptide Chain Assembly:

-

Couple the C-terminal amino acid (Fmoc-Cys(Trt)-OH) to the resin.

-

Sequentially couple the remaining Fmoc-protected amino acids according to the α-conotoxin GI sequence. Use appropriate side-chain protecting groups for reactive amino acids (e.g., Arg(Pbf), His(Trt), Tyr(tBu)). For the other cysteine residues, use an orthogonal protecting group such as Acm (acetamidomethyl).

-

Each coupling cycle consists of:

-

Fmoc deprotection with piperidine in DMF.

-

Washing with DMF.

-

Coupling of the next Fmoc-amino acid using a coupling reagent (e.g., HBTU/DIPEA).

-

Washing with DMF.

-

-

-

Cleavage and Deprotection:

-

Once the peptide chain is complete, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

-

Disulfide Bond Formation (Oxidative Folding):

-

Purify the linear, reduced peptide by RP-HPLC.

-

Perform oxidative folding in a suitable buffer (e.g., ammonium bicarbonate) with a redox system (e.g., glutathione) or by air oxidation to form the disulfide bonds. For regioselective formation, selectively remove one set of cysteine protecting groups and form the first disulfide bond, then remove the second set and form the second bond.

-

-

Purification and Characterization:

-

Purify the folded peptide by RP-HPLC.

-

Confirm the identity and purity of the synthetic α-conotoxin GI by mass spectrometry and analytical RP-HPLC. The synthetic peptide should co-elute with the native peptide.

-

Therapeutic Potential

The high potency and selectivity of α-conotoxins for nAChR subtypes make them valuable leads for drug development. While α-conotoxin GI itself is too toxic for therapeutic use, its structure has served as a scaffold for designing analogs with improved pharmacological properties. These analogs are being investigated for their potential in treating conditions such as chronic pain and neuromuscular disorders.[12] The development of more stable mimetics, for instance by replacing disulfide bonds with triazoles, is an active area of research to overcome the limitations of peptidic drugs.[19]

Conclusion

α-Conotoxin GI, a product of the elegant and deadly chemistry of Conus geographus, has transitioned from a potent paralytic agent to an indispensable tool in the molecular sciences. Its discovery has not only illuminated the intricate workings of the nicotinic acetylcholine receptor but has also paved the way for the exploration of the vast pharmacopeia of cone snail venoms. The detailed methodologies presented in this guide are intended to provide researchers with a solid foundation for the isolation, characterization, synthesis, and functional analysis of this and other conotoxins. As we continue to unravel the complexities of venom peptide chemistry and pharmacology, the legacy of α-conotoxin GI will undoubtedly continue to inspire new avenues of research and the development of novel therapeutics for a range of human diseases.

References

-

Bondebjerg, J., Grunnet, M., Jespersen, T., & Meldal, M. (2003). Solid-phase Synthesis and Biological Activity of a Thioether Analogue of Conotoxin G1. Chembiochem, 4(2-3), 186-94. [Link]

-

Cruz, L. J., Gray, W. R., & Olivera, B. M. (1978). Purification and properties of a myotoxin from Conus geographus venom. Archives of Biochemistry and Biophysics, 190(2), 539-548. [Link]

-

Gehrmann, J., Alewood, P. F., & Craik, D. J. (1998). Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability. Journal of molecular biology, 278(2), 401–415. [Link]

-

Gray, W. R., Luque, A., Olivera, B. M., Barrett, J., & Cruz, L. J. (1981). Conotoxin GI: disulfide bridges, synthesis, and preparation of iodinated derivatives. The Journal of biological chemistry, 256(10), 4734–4740. [Link]

-

Kaas, Q., Yu, R., Jin, A. H., Dutertre, S., & Craik, D. J. (2012). ConoServer: a database of conopeptide sequences and structures. Toxicon : official journal of the International Society on Toxinology, 60(4), 493–501. [Link]

-

Luo, S., Nguyen, B., Yoo, E., Yang, L., & Zhang, J. (2014). Influence of disulfide connectivity on structure and bioactivity of α-conotoxin TxIA. Marine drugs, 12(1), 442–458. [Link]

-

McIntosh, J. M., Absher, N., Zine, M., & Olivera, B. M. (1999). Alpha-conotoxin GIC from Conus geographus, a novel peptide antagonist of nicotinic acetylcholine receptors. The Journal of biological chemistry, 274(48), 34265–34270. [Link]

-

Nielsen, D. B., Durek, T., & Alewood, P. F. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. RSC chemical biology, 2(4), 1056–1075. [Link]

-

Olivera, B. M., McIntosh, J. M., Cruz, L. J., Luque, F. A., & Gray, W. R. (1984). Purification and sequence of a presynaptic peptide toxin from Conus geographus venom. Biochemistry, 23(22), 5087–5090. [Link]

-

PDB-101. (n.d.). Conotoxin. RCSB PDB. [Link]

-

Shi, Q., Li, Y., Zhang, Y., & Liu, Z. (2017). Sensitive Detection of α-Conotoxin GI in Human Plasma Using a Solid-Phase Extraction Column and LC-MS/MS. Toxins, 9(8), 234. [Link]

-

Smart-ox. (n.d.). α-Conotoxin-GI: nAChR inhibitor I. [Link]

-

University of the Philippines Marine Science Institute. (2022, September 22). Conotoxin research wins 2022 Golden Goose Award. [Link]

-

Wikipedia. (2023, November 29). Edman degradation. [Link]

-

Wikipedia. (2023, December 1). Lourdes J. Cruz. [Link]

-

Wu, X., Li, L., Zhou, M., & Liu, Z. (2018). Discovery Methodology of Novel Conotoxins from Conus Species. Marine drugs, 16(11), 427. [Link]

-

Baldomero Olivera. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Dutertre, S., Jin, A. H., Vetter, I., Hamilton, B., Sun, D. C., Alewood, P. F., & Lewis, R. J. (2013). Isolation, structure, and activity of GID, a novel α4/7-conotoxin with an extended N-terminal sequence. The Journal of biological chemistry, 288(5), 3137–3144. [Link]

-

Olivera, B. M. (2012). From DNA Enzymes to Cone Snail Venom: The Work of Baldomero M. Olivera. The Journal of biological chemistry, 287(27), 22599–22609. [Link]

-

Cruz, L. J. (n.d.). Lourdes J. Cruz. Grokipedia. [Link]

-

Dowell, C., Harvey, S. C., Bezanilla, F., & Olivera, B. M. (2002). Acetylcholine Promotes Binding of α-Conotoxin MII for α3β2 Nicotinic Acetylcholine Receptors. Biochemistry, 41(43), 12971–12979. [Link]

-

Bingham, J. P., Mitsunaga, E., & Bergeron, Z. L. (2010). Analysis of a cone snail's killer cocktail – The milked venom of Conus geographus. Toxicon, 55(1), 38-44. [Link]

-

Clark, R. J., Fischer, H., Nevin, S. T., Adams, D. J., & Craik, D. J. (2010). α-Conotoxin GI triazole-peptidomimetics: potent and stable blockers of a human acetylcholine receptor. Chemical science, 1(4), 457–463. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 7. Acetylcholine Promotes Binding of α-Conotoxin MII for α3β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of a cone snail’s killer cocktail – The milked venom of Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitive Detection of α-Conotoxin GI in Human Plasma Using a Solid-Phase Extraction Column and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of alpha-conotoxin interactions with the nicotinic acetylcholine receptor and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Native Disulfide Isomers of the Novel χ-Conotoxin PnID: Implications for Further Increasing Conotoxin Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Edman degradation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Peptide synthesis. Part 7. Solid-phase synthesis of conotoxin G1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. peptide.com [peptide.com]

- 19. mdpi.com [mdpi.com]

Conotoxin GI amino acid sequence and structure

<A_I> ## Deconstructing Conotoxin GI: A Technical Guide to its Sequence, Structure, and Function for the Modern Researcher

Abstract

This compound, a potent neurotoxin isolated from the venom of the marine cone snail Conus geographus, serves as a paradigm for the study of ligand-receptor interactions and peptide-based drug design. This technical guide provides an in-depth exploration of the molecular architecture of this compound, from its primary amino acid sequence to its intricate three-dimensional structure. We will delve into the critical role of its disulfide bridges in maintaining a rigid, biologically active conformation. Furthermore, this guide will furnish detailed, field-proven protocols for the solid-phase synthesis and structural elucidation of this peptide, offering valuable insights for researchers, scientists, and drug development professionals. The mechanism of action of this compound as a competitive antagonist of the nicotinic acetylcholine receptor will be discussed, highlighting its significance as a pharmacological tool and a scaffold for novel therapeutics.

Introduction: The Potency and Promise of Conotoxins

The venom of marine cone snails (Conus species) is a complex cocktail of biologically active peptides known as conotoxins.[1][2] These toxins have evolved to target a wide array of ion channels and neurotransmitter receptors with remarkable potency and selectivity.[2][3] Among these, the α-conotoxins are a well-characterized family of peptides that act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs), crucial components of synaptic transmission.[1][3][4]

This compound, one of the first α-conotoxins to be isolated and characterized, is a 13-residue peptide that has become a cornerstone for understanding the structure-activity relationships of nAChR antagonists.[1][4] Its small size, rigid structure, and high affinity for the muscle-type nAChR make it an invaluable tool in neuropharmacology and a compelling scaffold for the development of new therapeutic agents for a range of neurological disorders.[5][6]

The Molecular Blueprint: Amino Acid Sequence and Disulfide Connectivity

The primary structure of this compound is fundamental to its biological activity. The sequence is composed of 13 amino acids with the C-terminus amidated.[4][7][8]

Table 1: Amino Acid Sequence of this compound

| Position | Three-Letter Code | One-Letter Code |

| 1 | Glu | E |

| 2 | Cys | C |

| 3 | Cys | C |

| 4 | Asn | N |

| 5 | Pro | P |

| 6 | Ala | A |

| 7 | Cys | C |

| 8 | Gly | G |

| 9 | Arg | R |

| 10 | His | H |

| 11 | Tyr | Y |

| 12 | Ser | S |

| 13 | Cys | C (-NH2) |

A defining feature of this compound is the presence of two disulfide bonds that create a rigid, globular conformation.[1][4][9] The specific connectivity of these bonds is Cys2-Cys7 and Cys3-Cys13.[1][7][9][10] This "globular" framework is crucial for maintaining the peptide's three-dimensional structure and, consequently, its biological function.[9][11][12] The incorrect pairing of cysteine residues leads to non-native isomers with significantly reduced or altered activity.[11][12]

Figure 1: Schematic representation of the primary sequence and disulfide connectivity of this compound.

The Three-Dimensional Architecture: A Compact and Rigid Fold

The three-dimensional structure of this compound has been determined by both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][13] These studies reveal a compact, well-defined structure.[1][13] The backbone is constrained by the two disulfide bonds, resulting in a distorted 3(10) helix between residues 5 and 11.[1][11][12] This rigid conformation presents a specific molecular surface for interaction with the nAChR.[11][12]

Table 2: Key Structural Features of this compound

| Structural Parameter | Description | Reference |

| Overall Fold | Compact, triangular slab | [1][4] |

| Secondary Structure | Distorted 3(10) helix (residues 5-11) | [1][11][12] |

| Disulfide Bonds | Cys2-Cys7, Cys3-Cys13 | [1][9][10] |

| PDB ID (NMR) | 1XGA | [14] |

| PDB ID (X-ray) | 1NOT |

Laboratory Synthesis and Structural Verification: A Step-by-Step Protocol

The chemical synthesis of this compound is a multi-step process that requires careful execution and rigorous purification. Solid-phase peptide synthesis (SPPS) is the method of choice for assembling the linear peptide chain.[15][16][17]

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[15][17] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[15][16][17]

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminus of the growing peptide chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[16] This is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.

-

Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the this compound sequence, from C-terminus to N-terminus.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: A generalized workflow for the solid-phase synthesis and purification of this compound.

Oxidative Folding and Structural Elucidation

Principle: The purified linear peptide, containing four free thiol groups from the cysteine residues, must be folded under oxidizing conditions to form the correct disulfide bonds.

Protocol:

-

Folding: The linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH to facilitate thiol-disulfide exchange. The solution is left exposed to air or a redox buffer system (e.g., reduced/oxidized glutathione) is added to promote disulfide bond formation.

-

Purification of Folded Isomers: The folding reaction typically yields a mixture of the native isomer and other misfolded species. The correctly folded this compound is purified from this mixture using RP-HPLC.

-

Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry to ensure it corresponds to the folded, dehydrated product.

-

NMR Spectroscopy: The definitive three-dimensional structure and correct disulfide bridging are confirmed using two-dimensional NMR spectroscopy.[13] This involves assigning all proton resonances and identifying through-space correlations (Nuclear Overhauser Effects or NOEs) to calculate inter-proton distances, which are then used to build a structural model.

Mechanism of Action: A Potent Neuromuscular Blocker

This compound exerts its potent biological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction.[1][6][18] It binds to the acetylcholine binding sites on the α-subunits of the receptor, thereby preventing the binding of the neurotransmitter acetylcholine.[6] This blockade of nAChR activation prevents the influx of sodium ions and subsequent muscle cell depolarization, leading to flaccid paralysis.[6] Notably, this compound exhibits a significantly higher affinity for the α/δ subunit interface compared to the α/γ interface of the muscle-type nAChR.[4][6]

Therapeutic Potential and Future Directions

While this compound itself is too toxic for therapeutic use, its rigid and well-defined structure provides an excellent scaffold for the design of novel drug candidates.[5] By systematically modifying the amino acid sequence, researchers can fine-tune the selectivity and affinity of the peptide for different nAChR subtypes, including those found in the central nervous system. This opens up possibilities for developing new treatments for a variety of conditions, including chronic pain, epilepsy, and certain psychiatric disorders.[2][5]

Conclusion

This compound stands as a testament to the power of natural peptides as both invaluable research tools and templates for drug discovery. Its well-defined sequence, rigid disulfide-stabilized structure, and specific mechanism of action have been extensively characterized, providing a deep understanding of its molecular biology. The robust methods for its chemical synthesis and structural analysis, as outlined in this guide, empower researchers to further explore the vast potential of conotoxins in neuroscience and medicine.

References

-

Guddat, L. W., Martin, J. L., Shan, L., Edmundson, A. B., & Gray, W. R. (1996). Three-dimensional structure of the alpha-conotoxin GI at 1.2 A resolution. Biochemistry, 35(35), 11329–11335. [Link]

-

Gray, W. R., Luque, A., Olivera, B. M., Barrett, J., & Cruz, L. J. (1981). Peptide toxins from Conus geographus venom. The Journal of biological chemistry, 256(9), 4734–4740. [Link]

-

Nishiuchi, Y., & Sakakibara, S. (1982). This compound: disulfide bridges, synthesis, and preparation of iodinated derivatives. FEBS letters, 148(2), 260–262. [Link]

-

Gehrmann, J., & Alewood, P. F. (1998). Stability and structure-forming properties of the two disulfide bonds of alpha-conotoxin GI. Biochemistry, 37(18), 6491–6499. [Link]

-

LifeTein. (2013). Solid phase peptide synthesis. [Link]

-

Reddit. (2024). What is solid-phase synthesis of peptides? [Link]

-

U.S. National Library of Medicine. (n.d.). Introduction to Peptide Synthesis. [Link]

-

Powder Systems. (2025). What is Solid-phase Peptide Synthesis? [Link]

-

Gehrmann, J., Alewood, P. F., & Craik, D. J. (1998). Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability. Journal of molecular biology, 278(2), 401–415. [Link]

-

Gehrmann, J., Alewood, P. F., & Craik, D. J. (1998). Structure determination of the three disulfide bond isomers of alpha-conotoxin GI. [Link]

-

Luo, S., Zhangsun, D., Wu, Y., Zhu, X., & Hu, Y. (2021). The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. Toxins, 13(12), 896. [Link]

-

RCSB PDB. (1999). 1XGA: ALPHA this compound: 2-7;3-13 (NATIVE) DISULFIDE BOND ISOMER, NMR, 35 STRUCTURES. [Link]

-

Smartox Biotechnology. (n.d.). α-Conotoxin-GI: nAChR inhibitor. [Link]

-

RCSB PDB. (1996). 1NOT: THE 1.2 ANGSTROM STRUCTURE OF G1 ALPHA CONOTOXIN. [Link]

-

Pardi, A., Galdes, A., Florance, J., & Maniconte, D. (1989). Solution structures of alpha-conotoxin G1 determined by two-dimensional NMR spectroscopy. Biochemistry, 28(13), 5494–5501. [Link]

-

QYAOBIO. (n.d.). Conotoxin. [Link]

-

Gray, W. R., Rivier, J. E., Galyean, R., Cruz, L. J., & Olivera, B. M. (1983). This compound: disulfide bridges, synthesis, and preparation of iodinated derivatives. The Journal of biological chemistry, 258(20), 12247–12251. [Link]

-

Han, K. H., Kim, M. H., Kim, D. J., & Lee, B. J. (1997). NMR solution conformation of an antitoxic analogue of alpha-conotoxin GI: identification of a common nicotinic acetylcholine receptor binding surface for alpha-conotoxins. Biochemistry, 36(39), 11893–11900. [Link]

-

Robinson, S. D., & Norton, R. S. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. Journal of Peptide Science, 27(4), e3303. [Link]

-

Bondebjerg, J., Grunnet, M., Jespersen, T., & Meldal, M. (2003). Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1. Chembiochem : a European journal of chemical biology, 4(2-3), 186–194. [Link]

-

Luo, S., Zhangsun, D., Wu, Y., Zhu, X., & Hu, Y. (2021). The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. Toxins, 13(12), 896. [Link]

-

Jin, A., Muttenthaler, M., Dutertre, S., Himaya, S. W. A., Kaas, Q., & Craik, D. J. (2019). Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus. Toxins, 11(11), 639. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Dutertre, S., & Lewis, R. J. (2010). Conotoxins targeting nicotinic acetylcholine receptors: an overview. Toxins, 2(11), 2639–2673. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). α-conotoxin GI. [Link]

-

Wikipedia. (n.d.). Conotoxin. [Link]

-

Elabscience. (n.d.). α-Conotoxin GI. [Link]

-

RCSB PDB. (2001). 1K64: NMR Structue of alpha-conotoxin EI. [Link]

-

IUPHAR/MMV Guide to MALARIA PHARMACOLOGY. (n.d.). α-conotoxin GI. [Link]

Sources

- 1. Three-dimensional structure of the alpha-conotoxin GI at 1.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conotoxin - Wikipedia [en.wikipedia.org]

- 3. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 6. smartox-biotech.com [smartox-biotech.com]

- 7. Conotoxin - QYAOBIO [qyaobio.com]

- 8. α-Conotoxin GI - Elabscience® [elabscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound: disulfide bridges, synthesis, and preparation of iodinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability. | Semantic Scholar [semanticscholar.org]

- 13. Solution structures of alpha-conotoxin G1 determined by two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. bachem.com [bachem.com]

- 16. solid phase peptide synthesis [biosyn.com]

- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | C55H80N20O18S4 | CID 25084484 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of α-Conotoxin GI on Nicotinic Acetylcholine Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Conotoxin GI, a 13-residue peptide from the venom of the marine snail Conus geographus, is a potent and selective antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs).[1][2][3] This technical guide provides a comprehensive analysis of its mechanism of action. We will delve into the molecular structures of both the toxin and its receptor target, detail the competitive nature of their interaction at the acetylcholine binding site, and present the experimental methodologies used to elucidate this mechanism. By synthesizing structural, biochemical, and functional data, this guide aims to offer a deep, field-proven perspective on a classic example of venom peptide pharmacology, highlighting its significance as a molecular probe and a foundation for therapeutic design.

Introduction: The Molecular Players

α-Conotoxin GI: A Precisely Evolved Antagonist

The venom of Conus snails is a complex cocktail of neurotoxic peptides, known as conotoxins, which have evolved to target a wide variety of ion channels and receptors with high precision.[4][5] The α-conotoxins are a major family of these peptides, characterized by a conserved cysteine framework that defines their three-dimensional structure and function.[5][6]

α-Conotoxin GI, isolated from the fish-hunting Conus geographus, is one of the most well-characterized α-conotoxins.[7][8] It is a small peptide, consisting of only 13 amino acids, with the sequence ECCNPACGRHYSC-NH2.[1][3] Its rigid structure is maintained by two disulfide bonds (Cys2-Cys7 and Cys3-Cys13), which are crucial for its biological activity.[1][7][9] This rigid scaffold presents specific amino acid side chains in an optimal orientation to interact with its target.

Nicotinic Acetylcholine Receptors (nAChRs): The Target

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[10][11] They are pentameric proteins, meaning they are composed of five subunits arranged symmetrically around a central ion pore.[10][12]

There are two major subtypes of nAChRs: neuronal and muscle-type.[10] α-Conotoxin GI is highly selective for the muscle-type nAChR , which is located at the neuromuscular junction and is responsible for initiating muscle contraction upon binding the neurotransmitter acetylcholine (ACh).[1][3][8] The adult muscle-type nAChR has a subunit composition of (α1)₂β1δε, while the fetal form is (α1)₂β1δγ.[10][13] The two acetylcholine binding sites are located at the interfaces between the α1 and δ subunits and the α1 and γ (or ε) subunits.[9][14]

The Mechanism of Competitive Antagonism

α-Conotoxin GI functions as a competitive antagonist at the muscle-type nAChR.[1][4][6][11] This means it directly competes with acetylcholine for the same binding sites on the receptor, thereby preventing ACh from binding and activating the channel.[9][15] Binding of a single molecule of α-Conotoxin GI is sufficient to prevent the conformational change required for the ion channel to open.[9]

High-Affinity Binding at Subunit Interfaces

The high potency and selectivity of α-Conotoxin GI are a result of its specific molecular interactions with the ACh binding pockets. These binding sites are located in clefts at the interfaces between the subunits.[12]

Key features of this interaction include:

-

Site Selectivity: α-Conotoxin GI exhibits a remarkable selectivity for the two different ACh binding sites on the muscle nAChR. At the murine muscle nAChR, it binds with an affinity that is thousands of times tighter to the α1/δ interface than to the α1/γ interface.[8][9][14]

-

Key Residues: Structure-activity relationship studies have identified specific amino acid residues on α-Conotoxin GI that are critical for this high-affinity interaction. For instance, the Arginine at position 9 (Arg9) is a major determinant of its high affinity and differential binding.[8][14]

The binding of α-Conotoxin GI physically obstructs the binding of ACh, leading to a blockade of neuromuscular transmission, which in prey animals results in paralysis.[2][15]

Experimental Elucidation of the Mechanism

The understanding of α-Conotoxin GI's mechanism of action has been built upon a foundation of rigorous experimental work. The following methodologies have been central to this effort.

Radioligand Binding Assays

Causality: To quantify the affinity of α-Conotoxin GI for the nAChR and to determine its binding site, competitive radioligand binding assays are employed. This technique allows for the direct measurement of the toxin's ability to displace a known radioactive ligand (like ³H-epibatidine or ¹²⁵I-α-bungarotoxin) from the receptor.[16]

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Homogenize tissue rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or a cell line expressing the receptor like BC3H-1) to create a membrane preparation.[14][16]

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled nAChR antagonist (e.g., ¹²⁵I-α-bungarotoxin) and varying concentrations of unlabeled α-Conotoxin GI.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 90 minutes).[16]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of α-Conotoxin GI. Fit the data to a competition binding equation to determine the IC₅₀ (the concentration of toxin that inhibits 50% of specific binding). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality: While binding assays confirm a physical interaction, electrophysiology is essential to measure the functional consequences of this binding. TEVC allows for the direct measurement of ion flow through the nAChR channels in response to acetylcholine, and how this current is inhibited by α-Conotoxin GI. This technique is commonly performed using Xenopus laevis oocytes heterologously expressing specific nAChR subtypes.[17]

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Harvest and prepare mature oocytes from a Xenopus laevis frog.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired muscle-type nAChR (e.g., human α1, β1, δ, and ε subunits).

-

Incubation and Expression: Incubate the injected oocytes for 2-5 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).[18]

-

-

Data Acquisition:

-

Apply a pulse of acetylcholine to the oocyte to evoke an inward current, representing ion flow through the opened nAChRs.

-

After establishing a stable baseline response, perfuse the oocyte with a known concentration of α-Conotoxin GI for a set incubation period (e.g., 200 seconds).[18]

-

Apply the same acetylcholine pulse again and measure the reduced current.

-

-

Data Analysis: Repeat the process with a range of α-Conotoxin GI concentrations to generate a dose-response curve. Fit this curve to determine the IC₅₀ value, which represents the concentration of the toxin required to inhibit 50% of the acetylcholine-evoked current.[18][19]

Data Synthesis and Visualization

The quantitative data derived from these experiments are crucial for a complete understanding of the toxin's pharmacology.

Table 1: Pharmacological Properties of α-Conotoxin GI on Muscle-Type nAChRs

| Parameter | Value | nAChR Subtype | Experimental System | Reference |

| IC₅₀ | 42.0 nM | Rat muscular nAChR | Xenopus oocytes (TEVC) | [19][20] |

| IC₅₀ | 6-20 nM | Human α1β1δε nAChR | Xenopus oocytes (TEVC) | [17] |

| Binding Affinity | High affinity for α/δ site | Mouse muscle nAChR | BC3H-1 cells (Binding Assay) | [14] |

| Binding Affinity | >10,000-fold selectivity | Mouse muscle nAChR | BC3H-1 cells (Binding Assay) | [14] |

Diagrams for Conceptual Understanding

To visually represent the concepts discussed, the following diagrams are provided.

Caption: Competitive antagonism of α-Conotoxin GI at the nAChR binding site.

Caption: Experimental workflow for TEVC analysis of nAChR inhibition.

Significance in Research and Drug Development

The detailed study of α-Conotoxin GI's mechanism of action holds significant value:

-

A Pharmacological Tool: Its high selectivity for the muscle-type nAChR makes it an invaluable molecular probe for distinguishing between receptor subtypes and for studying the physiology of the neuromuscular junction.[2][11]

-

Understanding Receptor Structure: By identifying key interacting residues, α-Conotoxin GI has helped to map the topology of the acetylcholine binding site, providing crucial data for structural biology and molecular modeling of nAChRs.

-

Therapeutic Leads: While the native peptide's toxicity limits its direct therapeutic use, its rigid scaffold and high affinity make it an excellent template for designing novel, more selective, and stable drug candidates for conditions involving nAChR dysfunction, such as certain neuromuscular disorders.[21]

Conclusion

α-Conotoxin GI provides a canonical example of a highly evolved venom peptide that achieves its paralytic effect through potent and selective competitive antagonism of muscle-type nicotinic acetylcholine receptors. Its mechanism of action, characterized by high-affinity binding at the α1/δ subunit interface, has been meticulously detailed through a combination of binding assays and functional electrophysiology. The insights gained from studying this toxin-receptor interaction have not only advanced our fundamental understanding of synaptic transmission but also continue to inform the development of novel pharmacological tools and therapeutic strategies.

References

- Rahman, M. M., et al. (2020). Structure of the native muscle-type nicotinic receptor and inhibition by snake venom toxins. Neuron.

-

Wikipedia. (n.d.). Muscle-type nicotinic receptor. Available at: [Link]

-

Arias, H. R. (2000). The structure of the muscle nicotinic acetylcholine receptor. ResearchGate. Available at: [Link]

-

Rahman, M. M., et al. (2020). Structure of the muscle-type nicotinic acetylcholine receptor locked in a resting state by α-bungarotoxin. Journal of Neurochemistry. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Available at: [Link]

-

Tsetlin, V., et al. (2016). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI. Available at: [Link]

-

López-Vera, E., et al. (2007). Structure-Function Elucidation of a New α-Conotoxin, Lo1a, from Conus longurionis. Journal of Biological Chemistry. Available at: [Link]

-

Guddat, L. W., et al. (1996). Three-Dimensional Structure of the R-Conotoxin GI at 1.2 Å Resolution. ACS Publications. Available at: [Link]

-

Guddat, L. W., et al. (1996). Three-dimensional structure of the alpha-conotoxin GI at 1.2 A resolution. PubMed. Available at: [Link]

-

Tsetlin, V., et al. (2016). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. PubMed Central. Available at: [Link]

-

Banerjee, J., et al. (2015). Inhibition of Neuronal Nicotinic Acetylcholine Receptor Subtypes by α-Conotoxin GID and Analogues. ResearchGate. Available at: [Link]

-

Xu, M., et al. (2021). The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

-

McIntosh, J. M., et al. (2009). Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Conotoxin. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Conotoxin GI. PubChem. Available at: [Link]

-

Groebe, D. R., et al. (1997). Determinants involved in the affinity of alpha-conotoxins GI and SI for the muscle subtype of nicotinic acetylcholine receptors. PubMed. Available at: [Link]

-

B. J. Jones, A., & A. R. Jones. (2021). Curses or Cures: A Review of the Numerous Benefits Versus the Biosecurity Concerns of Conotoxin Research. PubMed Central. Available at: [Link]

-

Johnson, D. A., & Wittbecker, J. L. (1996). Characterization of alpha-conotoxin interactions with the nicotinic acetylcholine receptor and monoclonal antibodies. PubMed Central. Available at: [Link]

-

Nicke, A., et al. (2002). α-Conotoxin GIC from Conus geographus, a Novel Peptide Antagonist of Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]

-

Armishaw, C. J., & Alewood, P. F. (2013). Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. MDPI. Available at: [Link]

-

Wang, H., et al. (2021). Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. PubMed Central. Available at: [Link]

-

Ellison, M., et al. (2013). α–RgIA, a Novel Conotoxin that Blocks the α9α10 nAChR: Structure and Identification of Key Receptor Binding Residues. PubMed Central. Available at: [Link]

-

Johnson, D. A., & Wittbecker, J. L. (1996). Characterization of α-conotoxin interactions with the nicotinic acetylcholine receptor and monoclonal antibodies. US EPA. Available at: [Link]

-

Inserra, M., et al. (2017). The sequences of conotoxins from different species of cone snails blocked muscle-type nAChRs. ResearchGate. Available at: [Link]

-

Zhang, W., et al. (2018). Alanine-Scanning Mutagenesis of α-Conotoxin GI Reveals the Residues Crucial for Activity at the Muscle Acetylcholine Receptor. MDPI. Available at: [Link]

-

UniProt. (n.d.). Alpha-conotoxin GI - Conus geographus (Geography cone). Available at: [Link]

-

Dowell, C., et al. (2003). Selectivity of α-conotoxin GID and its analogues for rat nAChR subunit combinations expressed in Xenopus oocytes. ResearchGate. Available at: [Link]

-

Xu, M., et al. (2021). The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Zhang, P., et al. (2021). Mechanism of interactions between α-conotoxin RegIIA and carbohydrates at the human α3β4 nicotinic acetylcholine receptor. PubMed Central. Available at: [Link]

-

V. D. K. Kumar, S., et al. (2020). α-Conotoxin GI triazole-peptidomimetics: potent and stable blockers of a human acetylcholine receptor. Chemical Science. Available at: [Link]

-

Kudryavtsev, D., et al. (2018). Orthosteric and/or Allosteric Binding of α-Conotoxins to Nicotinic Acetylcholine Receptors and Their Models. PubMed Central. Available at: [Link]

-

Ulens, C., et al. (2006). AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity. PubMed Central. Available at: [Link]

-

Wu, Y., et al. (2024). Using Constellation Pharmacology to Characterize a Novel α-Conotoxin from Conus ateralbus. PubMed Central. Available at: [Link]

Sources

- 1. This compound | C55H80N20O18S4 | CID 25084484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Curses or Cures: A Review of the Numerous Benefits Versus the Biosecurity Concerns of Conotoxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 4. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conotoxin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Three-dimensional structure of the alpha-conotoxin GI at 1.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Muscle-type nicotinic receptor - Wikipedia [en.wikipedia.org]

- 14. Determinants involved in the affinity of alpha-conotoxins GI and SI for the muscle subtype of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure of the native muscle-type nicotinic receptor and inhibition by snake venom toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. α-Conotoxin GI triazole-peptidomimetics: potent and stable blockers of a human acetylcholine receptor - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Pharmacology of α-Conotoxin GI: A Technical Guide for Researchers

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: α-Conotoxin GI, a neurotoxic peptide isolated from the venom of the marine cone snail Conus geographus, has emerged as a powerful pharmacological tool for the study of nicotinic acetylcholine receptors (nAChRs). Its high affinity and selectivity for the muscle-type nAChR have made it an invaluable probe for elucidating the structure, function, and physiological roles of these critical ligand-gated ion channels. This in-depth technical guide provides a comprehensive overview of the pharmacology of α-conotoxin GI, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, mechanism of action, structure-activity relationships, and the experimental methodologies employed to characterize its interactions with nAChRs.

Introduction: The World of Conotoxins

The venoms of marine cone snails (Conus species) are a complex cocktail of numerous bioactive peptides, known as conotoxins.[1] These peptides have evolved over millions of years to target a wide array of ion channels and receptors with remarkable potency and specificity, making them a rich source for drug discovery and pharmacological research.[2][3] Among these, the α-conotoxins are a well-characterized family of small, disulfide-rich peptides that act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[4][5]

α-Conotoxin GI, one of the first α-conotoxins to be purified and characterized, is a 13-amino acid peptide with two disulfide bonds.[6][7] It exhibits a high degree of selectivity for the muscle-type nAChR, found at the neuromuscular junction, over neuronal nAChR subtypes.[6] This specificity has cemented its role as a quintessential tool for dissecting the pharmacology of neuromuscular transmission.

Molecular Structure and Physicochemical Properties

The primary structure of α-conotoxin GI is Glu-Cys-Cys-Asn-Pro-Ala-Cys-Gly-Arg-His-Tyr-Ser-Cys-NH2, with disulfide bridges between Cys2-Cys7 and Cys3-Cys13.[7][8] This specific disulfide connectivity, known as the globular isomer, is crucial for its biological activity.[2] The rigid, compact structure conferred by these disulfide bonds is a hallmark of conotoxins and is essential for their high-affinity binding to their molecular targets.[8]

Key Structural Features:

-

Length: 13 amino acids[7]

-

Disulfide Bonds: Two, between Cys2-Cys7 and Cys3-Cys13[8]

-

C-terminus: Amidated[7]

-

Subfamily: α3/5, referring to the number of amino acid residues in the two loops formed by the disulfide bonds[9][10]

The three-dimensional structure of α-conotoxin GI has been determined by X-ray crystallography and NMR spectroscopy, revealing a well-defined and stable fold.[11]

Mechanism of Action: Competitive Antagonism of the Nicotinic Acetylcholine Receptor

α-Conotoxin GI exerts its paralytic effect by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[12] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to the receptor's agonist binding sites.[13] By binding to these sites, α-conotoxin GI prevents the ACh-induced conformational change that opens the ion channel, thereby blocking the influx of sodium ions and subsequent muscle contraction.[6] This leads to flaccid paralysis.[12]

Subunit and Site Selectivity

The muscle-type nAChR is a pentameric protein composed of two α1 subunits, one β1, one δ, and one ε (or γ in fetal muscle) subunit.[10] There are two distinct ACh binding sites, located at the α1/δ and α1/γ (or α1/ε) subunit interfaces.[12][14] A remarkable feature of α-conotoxin GI is its ability to distinguish between these two sites. It binds with significantly higher affinity to the α1/δ subunit interface compared to the α1/γ interface in mouse muscle nAChRs.[12][14] However, in the nAChR from the electric organ of Torpedo californica, this preference is reversed, with higher affinity for the α/γ site.[14][15] This species- and site-specificity makes α-conotoxin GI an exquisite tool for probing the molecular architecture of the nAChR binding pockets.

Signaling Pathway Blockade

The following diagram illustrates the mechanism of α-conotoxin GI's inhibitory action at the neuromuscular junction.

Caption: α-Conotoxin GI competitively blocks ACh binding to nAChRs.

Structure-Activity Relationships: The Molecular Basis of Potency and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in identifying the key amino acid residues of α-conotoxin GI that govern its interaction with the nAChR. These studies typically involve the chemical synthesis of toxin analogs with specific amino acid substitutions and subsequent pharmacological characterization.

A pivotal residue is Arginine at position 9 (Arg9) . This positively charged residue is a major determinant of α-conotoxin GI's high affinity and its selectivity for the α/γ agonist site on the Torpedo nAChR.[6][15] Replacing Arg9 with a neutral amino acid, such as in the homologous α-conotoxin SI (which has a Proline at this position), significantly reduces its affinity and abolishes its site selectivity.[6][15]

Other important residues for nAChR binding include those in the first loop (Cys2-Cys7) which contribute to the binding face that interacts with the α subunit, and residues in the second loop (Cys3-Cys13) which influence selectivity.[4]

Experimental Protocols for Studying α-Conotoxin GI

The pharmacological properties of α-conotoxin GI are typically investigated using a combination of in vitro and in vivo techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of α-conotoxin GI for the nAChR. A common approach is a competition binding assay using a radiolabeled ligand, such as 125I-α-bungarotoxin, which also binds to the nAChR.

Step-by-Step Methodology:

-

Preparation of Receptor Source: Homogenize tissue rich in nAChRs (e.g., Torpedo electric organ or mammalian muscle) in a suitable buffer. Prepare a membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of 125I-α-bungarotoxin and varying concentrations of unlabeled α-conotoxin GI.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of α-conotoxin GI. The IC50 (the concentration of α-conotoxin GI that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to functionally characterize the effect of α-conotoxin GI on nAChR activity in a heterologous expression system, such as Xenopus laevis oocytes.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., rat muscular nAChR α1, β1, δ, and ε subunits).[9] Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Agonist Application: Apply a pulse of acetylcholine (ACh) to activate the nAChRs and record the resulting inward current.

-

Toxin Application: Perfuse the oocyte with a known concentration of α-conotoxin GI for a defined period.

-

Post-Toxin Agonist Application: Apply another pulse of ACh and record the current. The reduction in the current amplitude reflects the inhibitory effect of α-conotoxin GI.

-

Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the concentration of α-conotoxin GI. Determine the IC50 value from this curve.

Peptide Synthesis and Folding

The study of α-conotoxin GI and its analogs relies heavily on solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology:

-

Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Oxidative Folding: The linear, reduced peptide is dissolved in a suitable buffer (e.g., ammonium acetate) at a low concentration to favor intramolecular disulfide bond formation.[10] The folding process can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Purification and Characterization: The correctly folded peptide is purified by RP-HPLC. The final product is characterized by mass spectrometry to confirm its molecular weight.[10]

The following diagram outlines a typical experimental workflow for characterizing a novel α-conotoxin GI analog.

Sources

- 1. Characterization of alpha-conotoxin interactions with the nicotinic acetylcholine receptor and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. α-Conotoxin Vc1.1 inhibits human dorsal root ganglion neuroexcitability and mouse colonic nociception via GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 8. Stability and structure-forming properties of the two disulfide bonds of alpha-conotoxin GI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. smartox-biotech.com [smartox-biotech.com]

- 13. The alpha-conotoxins GI and MI distinguish between the nicotinic acetylcholine receptor agonist sites while SI does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determinants involved in the affinity of alpha-conotoxins GI and SI for the muscle subtype of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Binding of α-Conotoxin GI to Nicotinic Acetylcholine Receptors

Abstract: This document provides a comprehensive technical overview of the molecular interactions between α-conotoxin GI (α-CTX GI) and its target, the muscle-type nicotinic acetylcholine receptor (nAChR). We will dissect the structural basis of this high-affinity interaction, elucidate the functional consequences of binding, and detail the state-of-the-art methodologies employed to probe these binding sites. This guide is intended for researchers, pharmacologists, and drug development professionals seeking a deep, mechanistic understanding of this classic toxin-receptor paradigm.

Introduction: The Predator's Peptide and Its Synaptic Target

Venomous marine cone snails of the genus Conus have evolved a sophisticated arsenal of peptide neurotoxins, known as conotoxins, for prey capture and defense.[1] Among the most extensively studied are the α-conotoxins, small, disulfide-rich peptides that act as potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs).[1] α-Conotoxin GI, isolated from the fish-hunting Conus geographus, is a prototypical member of the α-3/5 subfamily and serves as a powerful pharmacological tool for probing the structure and function of muscle-type nAChRs.[2][3]

nAChRs are pentameric ligand-gated ion channels crucial for fast synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.[1][4] The muscle-type nAChR, the primary target of α-CTX GI, is a heteropentamer composed of two α1 subunits, one β1, one δ, and one γ (fetal) or ε (adult) subunit, arranged pseudosymmetrically around a central ion pore.[5][6] The binding of the endogenous neurotransmitter, acetylcholine (ACh), to two distinct sites at the subunit interfaces triggers a conformational change that opens the channel, allowing cation influx and subsequent muscle contraction.[6]

α-CTX GI exerts its paralytic effect by acting as a competitive antagonist at these ACh binding sites, physically occluding the neurotransmitter and preventing channel activation.[1] Its exquisite selectivity for the muscle subtype over neuronal nAChRs, and even its differential affinity for the two non-equivalent binding sites on a single muscle nAChR, make it an invaluable molecular probe.[3][7]

The Molecular Architecture of the Toxin-Receptor Complex

The Ligand: α-Conotoxin GI

α-CTX GI is a 13-amino acid peptide with the sequence ECCNPACGRHYSC-NH₂. It features a characteristic CC-Xₘ-C-Xₙ-C framework, with two disulfide bonds (Cys2-Cys7 and Cys3-Cys13) that constrain the peptide into a rigid, globular conformation essential for its biological activity.[1][2] This defined structure presents a specific surface of amino acid residues optimized for high-affinity binding to the nAChR.

Alanine-scanning mutagenesis studies have been instrumental in identifying the key residues on α-CTX GI responsible for receptor binding.[2] These experiments have revealed a critical pharmacophore:

-

Proline-5 (Pro⁵): Contributes to the structural rigidity of the toxin.

-

Glycine-8 (Gly⁸): Provides conformational flexibility in the second loop.

-

Arginine-9 (Arg⁹): A crucial residue for high-affinity binding and selectivity. Its positive charge is thought to interact with negatively charged residues in the binding pocket. Replacing Arg⁹ with alanine significantly reduces affinity.[2][7]

-

Tyrosine-11 (Tyr¹¹): Involved in key hydrophobic or hydrogen-bonding interactions.[2]

The Receptor: Muscle-Type nAChR Binding Sites

The two ACh binding sites on the muscle nAChR are located in the extracellular domain at the interfaces between the α1 and its adjacent subunits: the α1/γ (or α1/ε) interface and the α1/δ interface.[6] While homologous, these two sites are not identical and exhibit distinct pharmacological properties. α-CTX GI demonstrates a remarkable ability to distinguish between them, showing a significantly higher affinity for the α1/δ interface in mammalian muscle receptors.[2][7]

The binding pocket is a cavity formed by loops from both participating subunits. The α1 subunit contributes the "principal" face, featuring key aromatic residues in Loops A, B, and a Cys-Cys pair in Loop C. The adjacent γ or δ subunit provides the "complementary" face, with contributions from Loops D, E, and F.[8]

Mechanism of Action: Competitive Antagonism

α-CTX GI functions as a classic competitive antagonist. It binds directly to the orthosteric site where acetylcholine would normally bind.[1] This physical occupation prevents the neurotransmitter from accessing the receptor, thereby inhibiting the conformational change required for channel opening. The result is a blockade of neuromuscular transmission, leading to flaccid paralysis in the prey.[3][9] The interaction is reversible, though the off-rate can be slow, leading to a prolonged but not permanent block.[4][9]

The competitive nature of this binding has been confirmed through electrophysiological studies where increasing concentrations of agonist (ACh) can overcome the block produced by a given concentration of α-CTX GI.

Caption: Competitive antagonism of nAChR by α-Conotoxin GI.

Quantitative Analysis of Binding

The interaction between α-CTX GI and nAChRs can be quantified to determine its potency and selectivity. The most common metric is the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the toxin required to inhibit 50% of the ACh-evoked response.

| Toxin Variant | Target Receptor Subtype | IC₅₀ Value (nM) | Reference |

| Wild-Type GI | Rat muscular (α1β1δε) | 42.0 | [4] |

| Wild-Type GI | Mouse muscular (α1β1δε) | ~20 | [2] |

| [R9A] GI | Mouse muscular (α1β1δε) | Significant potency loss | [2] |

| [P5A] GI | Mouse muscular (α1β1δε) | Significant potency loss | [2] |

These data underscore the critical role of specific residues, particularly Arg⁹, in maintaining the high potency of α-CTX GI at muscle-type nAChRs.[2]

Methodologies for Studying Toxin-Receptor Interactions

A multi-faceted approach is required to fully characterize the binding of α-CTX GI to nAChRs. The primary techniques include electrophysiology, radioligand binding assays, and site-directed mutagenesis, often complemented by structural biology and computational modeling.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the gold-standard functional assay for studying ligand-gated ion channels. It allows for the direct measurement of ion channel activity in response to agonists and antagonists.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.